![molecular formula C10H10N2S B1333415 [5-(2-Pyridinyl)-2-thienyl]methylamine CAS No. 306934-92-9](/img/structure/B1333415.png)

[5-(2-Pyridinyl)-2-thienyl]methylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

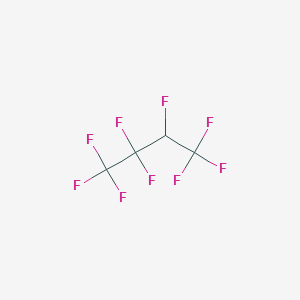

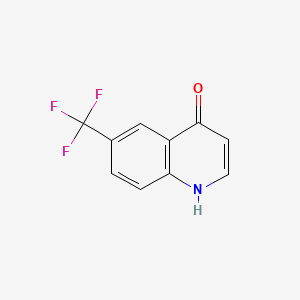

Molecular Structure Analysis

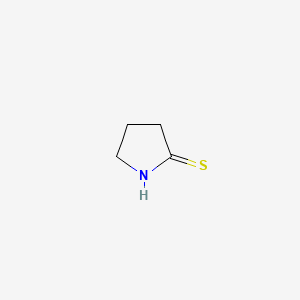

The molecular structure of “[5-(2-Pyridinyl)-2-thienyl]methylamine” consists of a pyridinyl group attached to a thienyl group via a methylene bridge . The InChI string representation of the molecule is provided in the Sigma-Aldrich database .Physical And Chemical Properties Analysis

“[5-(2-Pyridinyl)-2-thienyl]methylamine” is a solid compound . The molecular weight of the compound is 190.27 g/mol. More detailed physical and chemical properties are not available in the current literature.Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

[5-(2-Pyridinyl)-2-thienyl]methylamine derivatives have been synthesized and evaluated for their antimicrobial properties. A study by Gein et al. (2020) investigated a series of novel compounds synthesized by reacting methyl thienyl-2-carbonylpyruvate with aromatic or heterocyclic aldehyde and ethanolamine, demonstrating significant antibacterial and antifungal activities (Gein et al., 2020).

Antiprotozoal Applications

Compounds with a substituted methylamine side chain, including [5-(2-Pyridinyl)-2-thienyl]methylamine derivatives, have shown promise in antiprotozoal applications. Verge and Roffey (1975) developed compounds exhibiting moderate activity against Trypanosoma cruzi and Trypanosoma rhodesiense, which are causative agents of Chagas disease and African sleeping sickness, respectively (Verge & Roffey, 1975).

Preparation of Naphthyridines

In the field of heterocyclic chemistry, [5-(2-Pyridinyl)-2-thienyl]methylamine derivatives are used in the synthesis of complex organic structures. Mataka, Takahashi, and Tashiro (1983) demonstrated the preparation of hexa-, penta-, and tetraphenyl-naphthyridines through condensation reactions involving thienyl-2-carbonylpyruvate and methylamine derivatives (Mataka, Takahashi, & Tashiro, 1983).

Cyclometallated Iron Carbonyl Complexes

Jin et al. (2004) studied the reaction of N-(N′-methyl-2-pyrrolylmethylidene)-2-thienylmethylamine with iron carbonyl complexes. This research provided insights into the formation of endo and exo cyclometallated iron carbonyl complexes, contributing to the understanding of metal-organic frameworks and coordination chemistry (Jin et al., 2004).

Pharmaceutical Applications

In the pharmaceutical industry, derivatives of [5-(2-Pyridinyl)-2-thienyl]methylamine have been explored for their potential therapeutic applications. Habernickel (2003) discussed the anti-dopaminergic agents derived from this chemical, highlighting their potential use in treating schizophrenia and neurodegenerative disorders (Habernickel, 2003).

Novel Synthesis Techniques

Research by Karthikeyan, Perumal, and Balasubramanian (2007) presented a novel method for synthesizing substituted pyrrolidines and piperidines, utilizing [5-(2-Pyridinyl)-2-thienyl]methylamine derivatives in a one-pot, three-component tandem reaction. This approach represents a significant advancement in synthetic organic chemistry (Karthikeyan, Perumal, & Balasubramanian, 2007).

Propriétés

IUPAC Name |

(5-pyridin-2-ylthiophen-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c11-7-8-4-5-10(13-8)9-3-1-2-6-12-9/h1-6H,7,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRYOGKSDSSQDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(S2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379888 |

Source

|

| Record name | [5-(2-pyridyl)-2-thienyl]methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(2-Pyridinyl)-2-thienyl]methylamine | |

CAS RN |

306934-92-9 |

Source

|

| Record name | [5-(2-pyridyl)-2-thienyl]methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one](/img/structure/B1333363.png)